Lipophilicity (LogP) Comparison: Target Compound vs. mGlu5 Clinical Candidate CTEP
The target compound exhibits a calculated LogP of 5.047, placing it in a moderately lipophilic range typical of CNS-penetrant mGlu5 ligands . For comparison, the structurally related clinical-stage mGlu5 negative allosteric modulator CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) incorporates a 2-chloro substituent and an imidazole ring, which together lower its LogP relative to the biphenyl-extended scaffold of the target compound [1]. This LogP differential suggests that the target compound provides a higher-lipophilicity starting point for lead optimization, which may be beneficial when appending polar functional groups that require lipophilicity compensation to maintain blood-brain barrier permeability.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.047 (calculated) |
| Comparator Or Baseline | CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine): No directly measured LogP in same assay; however, CTEP incorporates polar chlorine and imidazole moieties expected to reduce LogP relative to the biphenyl-pyridine scaffold |
| Quantified Difference | Target compound LogP is higher than expected for CTEP based on structural features; exact differential cannot be calculated without co-assayed data |
| Conditions | In silico calculation (chemsrc); values are calculated rather than experimentally measured |
Why This Matters
LogP directly influences solubility, metabolic stability, and CNS penetration; a higher starting LogP (5.047) offers greater synthetic flexibility for introducing polar or ionizable groups during lead optimization without falling below the CNS-permeability threshold.
- [1] Lindemann L, Jaeschke G, Michalon A, et al. CTEP: A Novel, Potent, Long-Acting, and Orally Bioavailable Metabotropic Glutamate Receptor 5 Inhibitor. J Pharmacol Exp Ther. 2011; 339(2): 474–486. View Source
